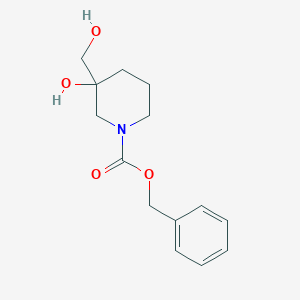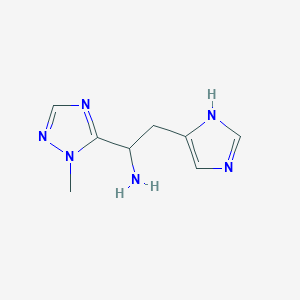![molecular formula C11H11BrO3 B15303980 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid](/img/structure/B15303980.png)
2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid is an organic compound with the molecular formula C11H11BrO3 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 1-(4-bromophenoxy)cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 4-bromophenoxycyclopropane: The 4-bromophenol is then reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to form 4-bromophenoxycyclopropane.
Formation of this compound: Finally, the 4-bromophenoxycyclopropane is reacted with chloroacetic acid in the presence of a base to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenoxycyclopropylacetic acid.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenoxycyclopropylacetic acid.
Substitution: Formation of amino or hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to study the effects of brominated phenoxy compounds on biological systems.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropyl group play crucial roles in its biological activity. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenoxyacetic acid: Similar structure but lacks the cyclopropyl group.
Phenoxyacetic acid: Lacks both the bromine atom and the cyclopropyl group.
Cyclopropylacetic acid: Lacks the bromophenoxy group.
Uniqueness
2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid is unique due to the presence of both the bromophenoxy and cyclopropyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H11BrO3 |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
2-[1-(4-bromophenoxy)cyclopropyl]acetic acid |
InChI |
InChI=1S/C11H11BrO3/c12-8-1-3-9(4-2-8)15-11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14) |
InChI-Schlüssel |
BMWPGQKHNXXNRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC(=O)O)OC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B15303902.png)
![rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis](/img/structure/B15303907.png)
![{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B15303913.png)


![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylate](/img/structure/B15303927.png)
![2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B15303931.png)







